2-Fluoro-6-methylbenzamide as a Superior Substrate for Orai1 vs. Orai2 in CRAC Channel Inhibition
The 2-fluoro-6-methylbenzamide moiety is a key component of Zegocractin (CM-4620), a clinical-stage CRAC channel inhibitor. In this context, the compound, as part of Zegocractin, demonstrates a 7.5-fold selectivity for inhibiting Orai1/STIM1-mediated calcium currents over Orai2/STIM1-mediated currents [1]. This differential activity is a quantifiable and verifiable property that is directly linked to the 2-fluoro-6-methylbenzamide pharmacophore.
| Evidence Dimension | Inhibitory potency (IC50) against Orai1/STIM1 vs. Orai2/STIM1 channels |
|---|---|
| Target Compound Data | Orai1/STIM1 IC50 = 119 nM; Orai2/STIM1 IC50 = 895 nM |
| Comparator Or Baseline | Orai2/STIM1 channel (internal comparator) |
| Quantified Difference | 7.5-fold selectivity for Orai1 over Orai2 |
| Conditions | Inhibition of CRAC channel-mediated calcium currents (in vitro assay). |
Why This Matters
This quantifiable selectivity profile is essential for researchers developing targeted immunomodulatory therapies, as it dictates downstream cellular effects and potential therapeutic windows.
- [1] TargetMol. (n.d.). Zegocractin (CM-4620) Product Datasheet. View Source
